3-(2,4,5-Trifluorophenyl)piperidine
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Overview
Description
3-(2,4,5-Trifluorophenyl)piperidine is an organic compound with the molecular formula C11H12F3N. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a trifluorophenyl group attached to the piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4,5-Trifluorophenyl)piperidine typically involves the reaction of 2,4,5-trifluorobenzyl chloride with piperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved safety. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(2,4,5-Trifluorophenyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the trifluorophenyl group to other functional groups.
Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the trifluorophenyl ring .
Scientific Research Applications
3-(2,4,5-Trifluorophenyl)piperidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2,4,5-Trifluorophenyl)piperidine involves its interaction with specific molecular targets and pathways. The trifluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to modulation of their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially providing therapeutic effects in neurological disorders .
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trifluorophenylpiperazine: Similar in structure but contains a piperazine ring instead of a piperidine ring.
3-(2,4,5-Trifluorophenyl)pyrazole: Contains a pyrazole ring instead of a piperidine ring.
2,4,5-Trifluorophenylmorpholine: Contains a morpholine ring instead of a piperidine ring.
Uniqueness
3-(2,4,5-Trifluorophenyl)piperidine is unique due to its specific combination of a trifluorophenyl group and a piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its trifluorophenyl group enhances its stability and lipophilicity, which can improve its pharmacokinetic properties in drug development .
Properties
Molecular Formula |
C11H12F3N |
---|---|
Molecular Weight |
215.21 g/mol |
IUPAC Name |
3-(2,4,5-trifluorophenyl)piperidine |
InChI |
InChI=1S/C11H12F3N/c12-9-5-11(14)10(13)4-8(9)7-2-1-3-15-6-7/h4-5,7,15H,1-3,6H2 |
InChI Key |
UNTPOGZKLPQAIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2=CC(=C(C=C2F)F)F |
Origin of Product |
United States |
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